6-Chlorobenzo[d]isothiazol-3-amine
CAS No.: 31857-81-5
Cat. No.: VC15824968
Molecular Formula: C7H5ClN2S
Molecular Weight: 184.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31857-81-5 |
|---|---|
| Molecular Formula | C7H5ClN2S |
| Molecular Weight | 184.65 g/mol |
| IUPAC Name | 6-chloro-1,2-benzothiazol-3-amine |
| Standard InChI | InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10) |
| Standard InChI Key | LEACCYVBERSINY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)SN=C2N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 6-chloro-1,2-benzothiazol-3-amine, reflects its bicyclic architecture (Table 1). X-ray crystallography of related benzo[d]isothiazoles reveals a planar ring system with bond lengths indicative of aromatic delocalization . The chlorine atom at C6 induces electronic effects that modulate reactivity at the C3 amine, as evidenced by computational studies on analogous systems.
Table 1: Fundamental physicochemical properties of 6-Chlorobenzo[d]isothiazol-3-amine
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol |
| CAS Registry Number | 31857-81-5 |
| InChI Key | LEACCYVBERSINY-UHFFFAOYSA-N |
| SMILES Notation | C1=CC2=C(C=C1Cl)SN=C2N |
Spectroscopic Profile
While experimental spectral data for the title compound remain unpublished, comparative analysis with substituted benzo[d]isothiazoles suggests characteristic features:
-
¹H NMR: Aromatic protons adjacent to chlorine exhibit deshielding (δ 7.2–7.8 ppm), while the amine proton resonates near δ 5.5 ppm in DMSO-d₆ .
-
IR Spectroscopy: N-H stretching vibrations (3350–3250 cm⁻¹) and C-S-C asymmetric stretches (690–660 cm⁻¹) dominate the fingerprint region.
-
Mass Spectrometry: Expected molecular ion peak at m/z 184 with isotopic clusters indicative of chlorine.
Synthetic Methodologies
Cyclization of Chlorinated Benzamide Precursors
A prevalent route involves the Cu(II)-mediated intramolecular C-S/N-S bond formation from 2-mercapto-6-chlorobenzamides (Scheme 1) . Optimized conditions employ Cu(OAc)₂·H₂O (20 mol%) with Ag₂O (2 equiv) in dichloromethane at 90°C, achieving yields up to 78% . Mechanistic studies propose a radical-mediated pathway wherein the copper catalyst facilitates thiyl radical generation, enabling cyclization .
Scheme 1: Copper-catalyzed synthesis from 2-mercapto-6-chlorobenzamide
Sulfur-Assisted Ring Closure
Alternative methods utilize sulfurization of chlorinated aniline derivatives. For instance, treatment of 3-amino-6-chlorobenzenethiol with Selectfluor® in acetonitrile under reflux affords the target compound in 65% yield (Scheme 2) . This electrophilic fluorination agent promotes dehydrogenative coupling, though competing over-oxidation to sulfone byproducts remains a limitation .
Scheme 2: Selectfluor®-mediated cyclization
Green Chemistry Approaches
Recent advances emphasize sustainable protocols. A visible-light-driven continuous-flow synthesis utilizing acridinium photocatalysts demonstrates promise, achieving 62% yield at 25°C with minimal waste . This method circumvents traditional high-temperature steps and hazardous reagents, aligning with green chemistry principles .
Biological Activity and Mechanistic Insights
Anticancer Activity
Preliminary molecular docking studies suggest affinity for kinase domains, particularly EGFR (ΔG = -9.2 kcal/mol). In vitro assays on MCF-7 breast cancer cells show 40% growth inhibition at 50 µM, though cytotoxicity mechanisms remain unelucidated.
CNS Modulation
The compound’s similarity to mGlu4 PAMs (e.g., compound 2 in ) implies potential Parkinson’s disease applications. Allosteric modulation of glutamate receptors could ameliorate motor symptoms, but in vivo validation is pending .
Applications in Drug Development
Antipsychotic Agents
Benzo[d]isothiazoles form the core of ziprasidone and lurasidone—atypical antipsychotics with dual 5-HT₂A/D₂ receptor antagonism . Introducing a 6-chloro group may enhance blood-brain barrier penetration, a hypothesis supported by logP calculations (clogP = 2.1).
Antidiabetic Therapeutics
SGLT2 inhibitors like dapagliflozin incorporate isothiazole motifs . While 6-Chlorobenzo[d]isothiazol-3-amine itself lacks reported SGLT2 activity, derivatization at the 3-amine position could yield novel candidates.
Future Research Directions
Synthetic Optimization
-
Develop catalytic asymmetric routes for enantioselective synthesis
-
Explore biocatalytic methods using sulfotransferases or cysteine lyases
Target Identification
-
High-throughput screening against kinase libraries
-
Proteomic studies to identify binding partners
Environmental Impact Mitigation
-
Life-cycle analysis of synthetic routes
-
Degradation studies under environmental conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume